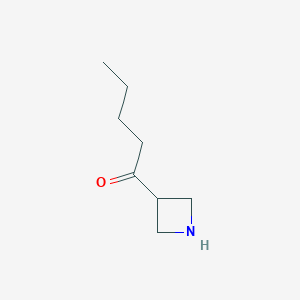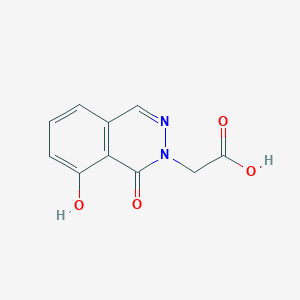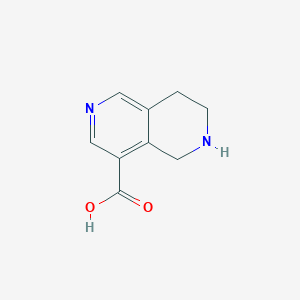
1-(Azetidin-3-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-3-yl)pentan-1-one is a chemical compound with the molecular formula C8H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)pentan-1-one can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Azetidin-3-yl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, azetidine derivatives have been shown to inhibit tubulin polymerization, which affects cell division and has potential anticancer properties . The compound may also interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Comparison: 1-(Azetidin-3-yl)pentan-1-one is unique due to its specific structural features and reactivity. Compared to other azetidine derivatives, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(azetidin-3-yl)pentan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-8(10)7-5-9-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
CYBOAKWMCFKVHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[Cyclopropyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B15257176.png)
![6-Methyl-6-azaspiro[3.4]octan-8-amine](/img/structure/B15257181.png)
![1-Methyl-2-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrrole](/img/structure/B15257187.png)


![5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid](/img/structure/B15257214.png)
![2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15257216.png)


![3-(2-Aminoethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15257238.png)
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid](/img/structure/B15257252.png)
